molecular formula C15H21ClN2 B13851478 2-Chloro-4-(dibutylamino)benzonitrile CAS No. 821777-08-6

2-Chloro-4-(dibutylamino)benzonitrile

Cat. No.: B13851478
CAS No.: 821777-08-6
M. Wt: 264.79 g/mol
InChI Key: JWOSFAKJXZFDHV-UHFFFAOYSA-N
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Description

2-Chloro-4-(dibutylamino)benzonitrile is an organic compound with the molecular formula C15H21ClN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 2-position and a dibutylamino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(dibutylamino)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with dibutylamine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(dibutylamino)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Reduced products like primary amines.

Scientific Research Applications

2-Chloro-4-(dibutylamino)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(dibutylamino)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzonitrile: A simpler derivative with only a chlorine substituent.

    2-Chlorobenzonitrile: Another isomer with the chlorine atom at the 2-position.

    4-(Dibutylamino)benzonitrile: A derivative with only the dibutylamino group.

Uniqueness

2-Chloro-4-(dibutylamino)benzonitrile is unique due to the presence of both the chlorine and dibutylamino groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

821777-08-6

Molecular Formula

C15H21ClN2

Molecular Weight

264.79 g/mol

IUPAC Name

2-chloro-4-(dibutylamino)benzonitrile

InChI

InChI=1S/C15H21ClN2/c1-3-5-9-18(10-6-4-2)14-8-7-13(12-17)15(16)11-14/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

JWOSFAKJXZFDHV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC(=C(C=C1)C#N)Cl

Origin of Product

United States

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